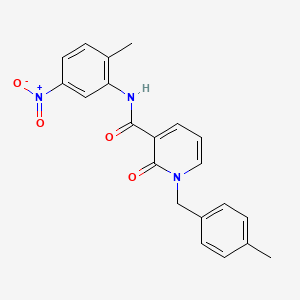![molecular formula C21H24ClN5O3S2 B2619192 N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea CAS No. 1185028-46-9](/img/structure/B2619192.png)
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea, also known as DMU-212, is a chemical compound with potential therapeutic applications. DMU-212 is a urea-based compound that has been synthesized for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea exerts its anti-cancer and anti-inflammatory effects through multiple mechanisms of action. N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation, including COX-2, MMP-9, and VEGF. N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to inhibit cell growth and induce apoptosis. In animal models of inflammation, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to reduce inflammation and improve tissue damage. In addition, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been shown to have neuroprotective effects, including reducing oxidative stress and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has also been shown to have low toxicity, making it a safe compound for use in animal models. However, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea. One direction is to further investigate the compound's anti-cancer properties and its potential use in cancer therapy. Another direction is to explore the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea and its potential use in treating neurodegenerative diseases.
Méthodes De Synthèse
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 4-aminophenyl isocyanate to form a urea derivative. The second step involves the reaction of the urea derivative with 2-amino-4-(2,4-dimethylphenyl)-1,3-oxazole to form N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea. The synthesis method of N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has also been shown to have anti-inflammatory properties and has been tested on animal models of inflammation. In addition, N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-25-15-19(20(28)23-8-7-18-6-3-13-31-18)21(24-25)32(29,30)27-11-9-26(10-12-27)17-5-2-4-16(22)14-17/h2-6,13-15H,7-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZIYQUIIEMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

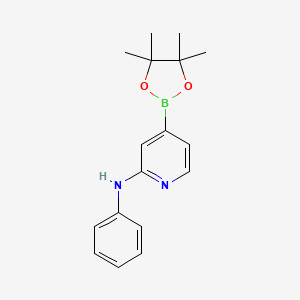
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2619116.png)


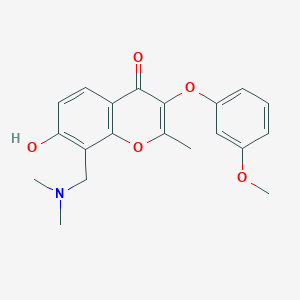
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)
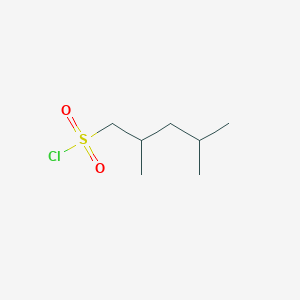
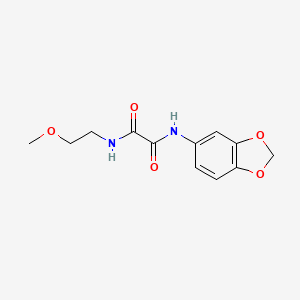
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)
